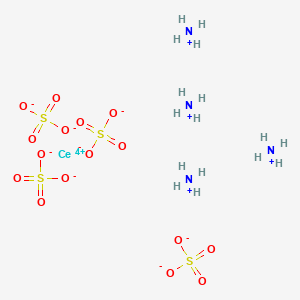
Cer(IV)-ammoniumsulfat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(IV) ammonium sulfate, also known as ceric ammonium sulfate, is an inorganic compound with the formula (NH4)4Ce(SO4)4·2H2O. It is a cerium salt that is commonly used as an oxidizing agent in various chemical reactions. The compound is known for its bright orange-red color and is highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium(IV) ammonium sulfate can be synthesized by reacting cerium(IV) oxide (CeO2) with sulfuric acid (H2SO4) and ammonium sulfate ((NH4)2SO4). The reaction typically takes place under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
[ \text{CeO}_2 + 2\text{H}_2\text{SO}_4 + (NH_4)_2\text{SO}_4 \rightarrow (NH_4)_4\text{Ce(SO}_4)_4 \cdot 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, cerium(IV) ammonium sulfate is produced by dissolving cerium(IV) oxide in hot, concentrated sulfuric acid, followed by the addition of ammonium sulfate. The solution is then cooled to precipitate the cerium(IV) ammonium sulfate crystals, which are filtered, washed, and dried.
Chemical Reactions Analysis
Types of Reactions
Cerium(IV) ammonium sulfate is primarily known for its strong oxidizing properties. It undergoes various types of reactions, including:
Oxidation: It can oxidize a wide range of organic and inorganic compounds.
Reduction: Cerium(IV) can be reduced to cerium(III) in the presence of reducing agents.
Substitution: It can participate in substitution reactions where cerium(IV) is replaced by other cations.
Common Reagents and Conditions
Common reagents used with cerium(IV) ammonium sulfate include sulfuric acid, nitric acid, and various organic solvents. The reactions typically occur under acidic conditions and may require heating to proceed efficiently.
Major Products Formed
The major products formed from reactions involving cerium(IV) ammonium sulfate depend on the specific reactants and conditions used. For example, in the oxidation of alcohols, the major products are aldehydes or ketones.
Scientific Research Applications
Cerium(IV) ammonium sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: It is employed in the study of oxidative stress and redox biology.
Industry: It is used in the production of specialty chemicals, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism by which cerium(IV) ammonium sulfate exerts its effects is primarily through its strong oxidizing properties. Cerium(IV) ions can accept electrons from other molecules, leading to the oxidation of those molecules. This process involves the transfer of electrons from the substrate to the cerium(IV) ion, resulting in the reduction of cerium(IV) to cerium(III).
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) sulfate: Another cerium(IV) compound with similar oxidizing properties.
Cerium(IV) nitrate: A cerium(IV) compound used in similar applications but with different solubility and reactivity.
Cerium(IV) oxide: A cerium(IV) compound used as a catalyst and in various industrial applications.
Uniqueness
Cerium(IV) ammonium sulfate is unique due to its high solubility in water and its ability to act as a strong oxidizing agent under acidic conditions. Its stability and ease of handling make it a preferred choice in many chemical reactions and industrial processes.
Properties
Molecular Formula |
CeH16N4O16S4 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
tetraazanium;cerium(4+);tetrasulfate |
InChI |
InChI=1S/Ce.4H3N.4H2O4S/c;;;;;4*1-5(2,3)4/h;4*1H3;4*(H2,1,2,3,4)/q+4;;;;;;;;/p-4 |
InChI Key |
OKJMLYFJRFYBPS-UHFFFAOYSA-J |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















